7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
CAS No.: 1354951-91-9
Cat. No.: VC3393460
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354951-91-9 |
---|---|
Molecular Formula | C9H7FO3 |
Molecular Weight | 182.15 g/mol |
IUPAC Name | 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) |
Standard InChI Key | SWXYQTMGNFNTDC-UHFFFAOYSA-N |
SMILES | C1C(OC2=C1C=CC=C2F)C(=O)O |
Canonical SMILES | C1C(OC2=C1C=CC=C2F)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid belongs to the benzofuran family of compounds, featuring a benzene ring fused with a five-membered furan ring. The compound is characterized by a fluorine atom at the 7-position, a carboxylic acid group at the 2-position, and a dihydro structure in the furan ring. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties. The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its stability and bioactivity compared to non-fluorinated analogues.
Chemical Identifiers and Properties
The compound is identified by CAS number 1354951-91-9 and has a molecular formula of C9H7FO3. Its molecular weight is approximately 182.15 g/mol, making it a relatively small molecule with good potential for drug development. The IUPAC name for the compound is 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, and its canonical SMILES notation is C1C(OC2=C1C=CC=C2F)C(=O)O.
Table 1: Physical and Chemical Properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Property | Value |
---|---|
Molecular Formula | C9H7FO3 |
Molecular Weight | 182.15 g/mol |
Physical State | Solid at room temperature |
Solubility | Moderately soluble in polar organic solvents |
Key Functional Groups | Carboxylic acid, fluorine substituent, dihydrofuran ring |
InChI Key | SWXYQTMGNFNTDC-UHFFFAOYSA-N |
Synthesis Methods
General Synthetic Approaches
The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves cyclization reactions of appropriately substituted o-hydroxyacetophenones under basic conditions. This synthetic route allows for the construction of the dihydrobenzofuran scaffold, which serves as the core structure. The fluorine atom at the 7-position is usually introduced through selective halogenation reactions prior to the cyclization step.
Key Reaction Mechanisms
The cyclization process typically proceeds through an intramolecular nucleophilic substitution reaction, where the phenolic oxygen attacks an electrophilic carbon bearing a leaving group. This reaction forms the critical oxygen-containing five-membered ring characteristic of benzofuran derivatives. The carboxylic acid moiety at the 2-position can be introduced through various methods, including oxidation of corresponding alcohols or aldehydes, or through direct incorporation during the cyclization step.
Biological Activities
Anticancer Properties
Benzofuran derivatives, including 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have demonstrated significant anticancer activity across multiple cancer cell lines. The anticancer effects of these compounds are attributed to their ability to interfere with critical cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation. Research has shown that the positioning of substituents, particularly fluorine atoms, plays a crucial role in enhancing cytotoxicity against cancer cells.
Table 2: Anticancer Activity of Selected Benzofuran Derivatives
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MCC1019 | Lung Cancer | 16.4 | Inhibition of PLK1 |
DHBF-7-carboxamide | Various | 9.45 | PARP-1 Inhibition |
5-Fluoro derivative | Various | 2.12 | Enhanced cytotoxicity |
Antimicrobial Activity
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and related compounds exhibit notable antimicrobial properties against various bacterial strains and fungi. Their effectiveness against different microorganisms makes them potential candidates for developing new antimicrobial agents, especially in an era of increasing antimicrobial resistance.
Table 3: Antimicrobial Efficacy of Benzofuran Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 μg/mL |
Compound B | S. aureus | 16 μg/mL |
Antioxidant Effects
Structure-Activity Relationships
Influence of Fluorine Substitution
The presence of fluorine at the 7-position in 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid significantly enhances its biological properties compared to non-fluorinated analogues. Fluorine substitution affects several key aspects of the molecule:
-
Increased metabolic stability due to the strong C-F bond
-
Altered electronic distribution, affecting binding to biological targets
-
Enhanced lipophilicity, potentially improving cell membrane penetration
-
Modified acidity of the carboxylic acid group, affecting interaction with target proteins
Comparative Analysis with Related Compounds
Comparing 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid with structurally related compounds provides valuable insights into the structure-activity relationships of this class of molecules.
Table 4: Comparison with Structurally Related Compounds
Compound | Structural Difference | Effect on Biological Activity |
---|---|---|
2,3-Dihydrobenzofuran-2-carboxylic acid | No fluorine atom | Reduced activity compared to fluorinated derivative |
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | Chlorine instead of fluorine | Different electronic effects and larger atom size |
5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | Fluorine at different position | Altered binding properties and biological activity |
Mechanism of Action
Molecular Targets
The mechanism of action of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid involves interactions with specific molecular targets. Benzofuran derivatives have been shown to inhibit various enzymes and interfere with cellular processes critical for cancer cell survival and bacterial growth.
Cellular Effects
At the cellular level, this compound can trigger various responses:
-
Inhibition of key enzymes involved in cancer cell proliferation
-
Disruption of bacterial cell wall synthesis or essential metabolic processes
-
Modulation of oxidative stress pathways
-
Interference with cellular signaling cascades
Research Applications and Case Studies
In Vitro Studies
Significant research has focused on evaluating the biological activities of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in controlled laboratory settings. In vitro studies have demonstrated its potential across multiple therapeutic areas:
-
Cytotoxicity studies against various cancer cell lines
-
Antimicrobial testing against pathogenic bacteria and fungi
-
Enzyme inhibition assays to identify molecular targets
-
Structure-activity relationship studies to optimize biological activity
Preclinical Research Findings
Preclinical studies have provided valuable insights into the therapeutic potential of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and structurally related compounds:
-
A derivative demonstrated selective inhibition of PLK1 (Polo-like kinase 1), leading to reduced cell proliferation in lung adenocarcinoma models
-
Various derivatives showed promising results against resistant strains of bacteria, suggesting potential for development as new antibiotics
-
Studies indicated that certain benzofuran derivatives could reduce oxidative stress markers in neuronal cell lines, supporting their use in neuroprotection
Therapeutic Applications
Drug Development for Cancer Therapy
The anticancer potential of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has led to investigations into its use as a lead compound in designing new drugs targeting specific cancer pathways. Research indicates that derivatives of this compound effectively inhibit cancer cell proliferation across various types, including breast and lung cancer cells.
Antimicrobial Development
The compound's demonstrated effectiveness against various bacterial strains positions it as a potential candidate for developing new antimicrobial agents. This is particularly relevant in the current context of rising antimicrobial resistance, where novel compounds with unique mechanisms of action are urgently needed.
Neurological Applications
Recent studies suggest that benzofuran derivatives, including 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, may have neuroprotective effects. This indicates potential applications in treating neurodegenerative diseases by protecting neuronal cells from damage and death.
Chemical Reactivity and Modifications
Key Chemical Reactions
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions that are useful for creating derivatives with enhanced properties:
-
Esterification: Conversion of the carboxylic acid group to esters to improve lipophilicity and membrane permeability
-
Amidation: Formation of amide derivatives that may exhibit different biological activities
-
Reduction: Conversion of the carboxylic acid to alcohols or aldehydes
-
Substitution reactions: Modification of the fluorine position with other functional groups
Structural Modifications for Enhanced Activity
Strategic modifications to the core structure of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can lead to derivatives with improved therapeutic properties:
-
Introduction of additional functional groups to enhance target binding
-
Modification of the carboxylic acid moiety to improve pharmacokinetic properties
-
Incorporation of the benzofuran scaffold into larger molecular frameworks
-
Exploration of different substitution patterns on the benzene ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume